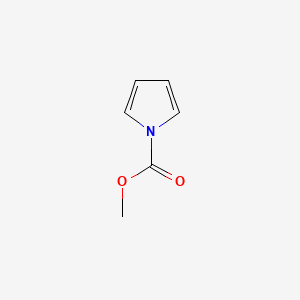
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Übersicht
Beschreibung
(S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as S-2-ANPA, is an important organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble crystalline solid with a melting point of 131-132 °C. S-2-ANPA is a chiral compound, meaning it exists as two enantiomers, or mirror images of the same molecule, which are non-superimposable. The two enantiomers of S-2-ANPA are (S)-2-ANPA and (R)-2-ANPA.
Wissenschaftliche Forschungsanwendungen
Sure, here are some additional applications of “(S)-2-Amino-2-(4-nitrophenyl)acetic acid”, also known as 2-Nitrophenylacetic acid :
-
Organic Synthesis
- 2-Nitrophenylacetic acid is an organic compound used in organic synthesis . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- It can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
-
Herbicide
-
Precursor for Heterocycles
- 2-Nitrophenylacetic acid is a precursor for many heterocycles .
- Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
- Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Both of these processes are useful in the synthesis of many biologically active molecules .
-
Precursor of Quindoline
-
Reagent for Acetylations
-
Substrate for Carboxy-Esterase
Sure, here are some additional applications of “(S)-2-Amino-2-(4-nitrophenyl)acetic acid”, also known as 2-Nitrophenylacetic acid :
-
Organic Synthesis
- 2-Nitrophenylacetic acid is an organic compound used in organic synthesis . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- It can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
-
Herbicide
-
Precursor for Heterocycles
- 2-Nitrophenylacetic acid is a precursor for many heterocycles .
- Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
- Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Both of these processes are useful in the synthesis of many biologically active molecules .
-
Precursor of Quindoline
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDAQWKJUCVHJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363562 | |
| Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(4-nitrophenyl)acetic acid | |
CAS RN |
336877-66-8 | |
| Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)




![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)





![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)